5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide
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Overview
Description
Y02224 is a potent inhibitor of the bromodomain-containing protein 4 (BRD4).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y02224 involves the preparation of benzo[d]isoxazole derivatives. The detailed synthetic route includes the following steps:
Formation of the benzo[d]isoxazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Various functional groups are introduced to the benzo[d]isoxazole core to enhance its activity and selectivity towards BRD4.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of Y02224 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, solvent, and catalysts are optimized.
Scale-up synthesis: The optimized conditions are applied to large-scale reactors to produce Y02224 in bulk.
Quality control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Y02224 undergoes various chemical reactions, including:
Oxidation: Y02224 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on Y02224, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents to the benzo[d]isoxazole core, affecting its binding affinity to BRD4.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives: These compounds may have altered biological activity.
Reduced derivatives: These compounds may exhibit different binding affinities to BRD4.
Substituted derivatives: These compounds can have enhanced selectivity and potency.
Scientific Research Applications
Y02224 has a wide range of scientific research applications, including:
Chemistry: Y02224 is used as a tool compound to study the structure-activity relationship of BRD4 inhibitors.
Biology: It is employed in biological assays to investigate the role of BRD4 in gene regulation and disease progression.
Medicine: Y02224 has potential therapeutic applications in the treatment of leukemia and castration-resistant prostate cancer.
Industry: It is used in the development of new drugs targeting BRD4 and related pathways
Mechanism of Action
Y02224 exerts its effects by inhibiting the bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that recognizes acetylated histones and regulates gene transcription. By binding to the bromodomains of BRD4, Y02224 disrupts the interaction between BRD4 and acetylated histones, leading to the inhibition of gene transcription and subsequent antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another potent BRD4 inhibitor with similar antiproliferative effects.
I-BET762: A selective inhibitor of BRD4 with applications in cancer research.
OTX015: A clinical-stage BRD4 inhibitor with potential therapeutic applications
Uniqueness of Y02224
Y02224 is unique due to its specific structure and high selectivity towards BRD4Its unique chemical structure allows for the exploration of novel therapeutic strategies targeting BRD4 .
Properties
Molecular Formula |
C20H17BrN2O4S |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
5-bromo-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H17BrN2O4S/c1-3-23-16-9-8-15(13-5-4-6-14(19(13)16)20(23)24)22-28(25,26)18-11-12(21)7-10-17(18)27-2/h4-11,22H,3H2,1-2H3 |
InChI Key |
JTOXINSTQFVILZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NS(=O)(=O)C4=C(C=CC(=C4)Br)OC)C=CC=C3C1=O |
Origin of Product |
United States |
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